4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In Additionally, we will list possible future directions for research on this compound.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Other effects of this compound include the inhibition of angiogenesis (the formation of new blood vessels) and the modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
The use of 4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments has several advantages and limitations. One advantage is that this compound has been extensively studied and its mechanism of action is well-understood. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it useful for studying a wide range of biological processes. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several possible future directions for research on 4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of research could be the development of more potent and selective inhibitors of COX-2 and other enzymes and signaling pathways targeted by this compound. Additionally, further research could focus on the use of this compound in combination with other compounds or therapies for the treatment of inflammatory diseases and cancer. Other areas of research could include the study of this compound's effects on the microbiome and its potential use as an antimicrobial agent.
Scientific Research Applications
4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used in the study of various inflammatory diseases. Additionally, this compound has been shown to have anti-cancer properties, and has been studied for its potential use in cancer treatment. Other areas of research include the study of this compound's effects on the central nervous system, as well as its potential use as an antimicrobial agent.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c1-24-12-3-2-10(8-11(12)20(22)23)13(21)17-15-19-18-14(25-15)9-4-6-16-7-5-9/h2-8H,1H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYZTXBXLGRNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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